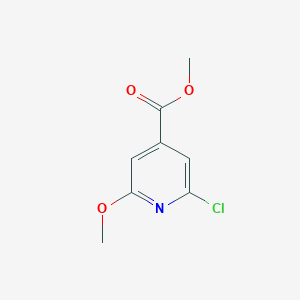

Methyl 2-chloro-6-methoxyisonicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-6-methoxypyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-7-4-5(8(11)13-2)3-6(9)10-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPAXVAUEVRBGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00537402 | |

| Record name | Methyl 2-chloro-6-methoxypyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42521-10-8 | |

| Record name | Methyl 2-chloro-6-methoxy-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42521-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloro-6-methoxypyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-chloro-6-methoxyisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthetic applications, and experimental protocols for Methyl 2-chloro-6-methoxyisonicotinate (CAS No. 42521-10-8). This versatile pyridine derivative serves as a key building block in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.

Core Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₈ClNO₃ | |

| Molecular Weight | 201.61 g/mol | |

| CAS Number | 42521-10-8 | |

| Physical Form | Solid | [1] |

| Melting Point | 103 - 105 °C | [2] |

| Boiling Point | 97.5 °C | [1] |

Synthetic Applications and Reactivity

This compound is a valuable intermediate in medicinal chemistry and drug discovery. Its primary utility lies in its ability to participate in cross-coupling reactions, leveraging the reactivity of the chloro-substituent on the pyridine ring. This functionality allows for the introduction of diverse molecular fragments, making it a crucial component in the synthesis of targeted therapeutic agents.

Notably, this compound has been employed as a key reactant in the synthesis of inhibitors for peptidylarginine deiminases (PADs) and CaM kinase.[3][4] The chloro- and methoxy- groups on the pyridine ring offer distinct sites for chemical modification, providing a scaffold for the construction of complex heterocyclic compounds with potential biological activity.

Experimental Protocols

A frequently cited application of this compound is its use in palladium-catalyzed cross-coupling reactions. The following protocol details a typical Buchwald-Hartwig amination reaction.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of this compound with benzophenone imine.

Materials:

-

This compound (10 g, 50 mmol)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (900 mg, 1.0 mmol)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (1150 mg, 1.99 mmol)

-

Cesium carbonate (Cs₂CO₃) (33 g, 100 mmol)

-

Benzophenone imine (9.6 mL, 57 mmol)

-

1,4-Dioxane (300 mL), anhydrous

Procedure:

-

To a reaction vessel, add this compound, Pd₂(dba)₃, Xantphos, and cesium carbonate.

-

The vessel is placed under an inert nitrogen atmosphere.

-

Anhydrous 1,4-dioxane is added to the vessel.

-

Benzophenone imine is added to the resulting mixture.

-

The reaction mixture is stirred and heated to 90°C for 16 hours.

-

Upon completion, the mixture is cooled to room temperature.

-

The cooled mixture is then partitioned between ethyl acetate (EtOAc) and water for workup and purification.[3][5][6]

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the palladium-catalyzed Buchwald-Hartwig amination described above.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

- 1. This compound | 42521-10-8 [sigmaaldrich.com]

- 2. IL296923A - Macrocyclic inhibitors of peptidylarginine deaminases - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US10100058B2 - Fused heterocyclic compounds as CaM kinase inhibitors - Google Patents [patents.google.com]

- 5. WO2022140428A2 - Inhibitors of peptidylarginine deiminases - Google Patents [patents.google.com]

- 6. 42521-10-8|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis of Methyl 2-chloro-6-methoxyisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of a key synthetic route for Methyl 2-chloro-6-methoxyisonicotinate, a valuable building block in medicinal chemistry and drug development. The following sections detail the experimental protocol, present quantitative data for the reaction, and illustrate the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound can be achieved from 2-chloro-6-hydroxynicotinic acid through a two-step process. The first step involves the esterification of the carboxylic acid group, followed by the methylation of the hydroxyl group.

Caption: Synthesis route of Methyl 2-chloro-6-methoxynicotinate.

Experimental Protocol

A detailed methodology for the synthesis of Methyl 2-chloro-6-methoxypyridine-3-carboxylate, a structural isomer of the target compound, is described below. This protocol is based on a one-pot reaction where esterification and methylation occur.

Materials:

-

2-Chloro-6-hydroxynicotinic acid

-

Chloroform (CHCl3)

-

Silver carbonate (Ag2CO3)

-

Methyl iodide (CH3I)

-

50 mL round-bottomed flask

-

Stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Flash column chromatography system

-

Ethyl acetate

-

Heptane

Procedure:

-

Reaction Setup: In a 50 mL round-bottomed flask, dissolve 3.00 g (17.3 mmol) of 2-chloro-6-hydroxynicotinic acid in 30 mL of chloroform. Stir the mixture until the solid is completely dissolved.[1]

-

Addition of Reagents: To the solution, add 11.0 g (39.8 mmol) of silver carbonate followed by 3.77 mL (60.5 mmol) of methyl iodide.[1]

-

Reaction: Heat the reaction mixture to 50°C and stir for 3 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]

-

Work-up: After the reaction is complete, filter the mixture under vacuum and wash the filter cake with chloroform.[1]

-

Concentration: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[1]

-

Purification: Purify the crude product by flash column chromatography using a gradient elution of 0-100% ethyl acetate in heptane.[1]

-

Isolation: Collect the fractions containing the desired product and concentrate them under reduced pressure to yield Methyl 2-chloro-6-methoxypyridine-3-carboxylate as a white powder.[1]

Quantitative Data

The following table summarizes the quantitative data from the described synthesis.

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-6-hydroxynicotinic acid | [1] |

| Amount of Starting Material | 3.00 g (17.3 mmol) | [1] |

| Reagent 1 | Silver carbonate (Ag2CO3) | [1] |

| Amount of Reagent 1 | 11.0 g (39.8 mmol) | [1] |

| Reagent 2 | Methyl iodide (CH3I) | [1] |

| Amount of Reagent 2 | 3.77 mL (60.5 mmol) | [1] |

| Solvent | Chloroform | [1] |

| Solvent Volume | 30 mL | [1] |

| Reaction Temperature | 50°C | [1] |

| Reaction Time | 3 hours | [1] |

| Product Yield | 2.42 g | [1] |

| Percent Yield | 69% | [1] |

| Product Appearance | White powder | [1] |

| LCMS Retention Time | 1.13 min | [1] |

| Mass-to-charge ratio (m/z) | 202 (M+1) | [1] |

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the initial reaction setup to the final characterization of the product.

Caption: Experimental workflow for the synthesis of Methyl 2-chloro-6-methoxynicotinate.

References

In-Depth Technical Guide: Characterization of CAS Number 42521-10-8 (Methyl 2-chloro-6-methoxyisonicotinate)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available characterization data for Methyl 2-chloro-6-methoxyisonicotinate is limited. This guide synthesizes available information from commercial suppliers and chemical databases. Further experimental validation is recommended for research and development applications.

Chemical Identity and Physical Properties

This compound, identified by CAS number 42521-10-8, is a substituted pyridine derivative. It is classified as a solid organic compound and is offered by various chemical suppliers as a building block for organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 42521-10-8 |

| IUPAC Name | This compound[1][2] |

| Molecular Formula | C₈H₈ClNO₃[2][3] |

| InChI Key | DAPAXVAUEVRBGS-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | COC(=O)C1=CC(Cl)=NC(OC)=C1[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 201.61 g/mol | [3][4] |

| Physical Form | Solid[1][2] | Commercial Suppliers |

| Melting Point | 97.5 °C | [4] |

| Boiling Point | 281 °C | [4] |

| Density | 1.288 g/cm³ | [4] |

| Purity | Typically ≥98% | [1][2] |

Spectroscopic Data

Experimental Protocols

A specific, validated synthesis protocol for this compound is not described in peer-reviewed literature. However, a general synthetic approach can be inferred from procedures for structurally related compounds, such as the corresponding nicotinate isomer.

Generalized Synthesis of Substituted Pyridine Carboxylates:

A common method for the synthesis of such compounds involves the esterification of the corresponding carboxylic acid and methylation of a hydroxyl group. For a related isomer, methyl 2-chloro-6-methoxynicotinate, a synthesis is described starting from 2-chloro-6-hydroxynicotinic acid. A similar approach could theoretically be adapted for the isonicotinate isomer.

Hypothetical Experimental Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Note: This is a hypothetical workflow and would require significant experimental optimization and validation.

Biological Activity and Toxicological Information

There is no publicly available information regarding the biological activity, mechanism of action, or detailed toxicological profile of this compound. It is important to distinguish this compound from others with similar CAS numbers. For instance, CAS number 42521-82-4 corresponds to IPA-3, a known inhibitor of p21-activated kinase 1 (PAK1), and is structurally distinct from this compound.

Safety Information:

Based on supplier safety data sheets, the compound is associated with the following hazards:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

-

GHS Pictogram: GHS07 (Exclamation mark).

Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this chemical.

Structural Relationships

The positioning of the methoxycarbonyl group on the pyridine ring is a key structural feature. The distinction between the "isonicotinate" and "nicotinate" isomers is critical for its chemical reactivity and potential biological activity.

Caption: Key structural difference between isonicotinate and nicotinate isomers.

Conclusion

This compound (CAS 42521-10-8) is a commercially available chemical intermediate. While its basic chemical identity and physical properties are documented, there is a significant lack of in-depth characterization data in the public domain, including detailed spectroscopic analyses, validated synthesis protocols, and any information on its biological or toxicological profile. Researchers and drug development professionals utilizing this compound should perform their own comprehensive characterization and validation studies.

References

An In-depth Technical Guide to Core Starting Materials for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of essential starting materials for the synthesis of heterocyclic compounds, which are fundamental scaffolds in a vast array of pharmaceuticals and biologically active molecules. We will delve into the utility of three core classes of starting materials: 1,3-dicarbonyl compounds, α-haloketones, and enamines, with a focus on their application in seminal name reactions for constructing key heterocyclic cores. This document will provide detailed experimental protocols for cornerstone syntheses, quantitative data for reaction optimization, and visualizations of both synthetic workflows and relevant biological signaling pathways.

1,3-Dicarbonyl Compounds: Versatile Precursors for Heterocycle Construction

1,3-Dicarbonyl compounds are highly valuable building blocks in organic synthesis due to the acidity of the α-hydrogen and the presence of two electrophilic carbonyl centers.[1] This dual reactivity allows for a wide range of transformations into diverse heterocyclic systems.[2][3]

The Hantzsch Pyridine Synthesis

A prime example of the utility of 1,3-dicarbonyl compounds is the Hantzsch pyridine synthesis. This multicomponent reaction combines an aldehyde, two equivalents of a β-ketoester (a type of 1,3-dicarbonyl), and a nitrogen donor like ammonia or ammonium acetate to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[4][5] This synthesis is of significant industrial importance, particularly in the production of dihydropyridine-based calcium channel blockers.[6]

| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst/Conditions | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-Toluenesulfonic acid (PTSA), ultrasonic irradiation in aqueous SDS (0.1M) | 96 | [4][5] |

| 2-Nitrobenzaldehyde | Methyl acetoacetate | Concentrated ammonia | Reflux in methanol, 3.5 h | Not specified, but forms Nifedipine | [2] |

| Various aromatic aldehydes | Various 1,3-diones | Ammonium acetate | Ceric ammonium nitrate (CAN), room temperature, solvent-free | Good to excellent | [3] |

| Aryl aldehydes | 3-Amino-2-butenoates and (Z)-2-arylidene-3-oxobutanoates | - | N,N′-dioxide/NiII or NdIII complex | Up to 99 | [7] |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Solvent-free, 100 °C, 45 min | 85 | [8] |

This protocol is adapted from the Hantzsch synthesis of the calcium channel blocker, Nifedipine.[2]

Materials:

-

2-Nitrobenzaldehyde (2.27 g, 15.0 mmol)

-

Methyl acetoacetate (4.0 mL, 37.1 mmol)

-

Methanol (4 mL)

-

Concentrated ammonia (35% in water, 1.6 mL, 35 mmol)

-

50 mL round-bottom flask

-

Condenser

-

Heating mantle or oil bath

-

Ice-water bath

Procedure:

-

In a 50 mL round-bottom flask, combine 2.27 g of 2-nitrobenzaldehyde, 4.0 mL of methyl acetoacetate, 4 mL of methanol, and 1.6 mL of concentrated ammonia.

-

Fit the flask with a condenser.

-

Heat the mixture to reflux using a heating mantle or oil bath for 3.5 hours.

-

After the reaction period, allow the mixture to cool to room temperature.

-

If no precipitate forms upon cooling, place the flask in an ice-water bath to induce crystallization.

-

Stopper the flask and leave it at room temperature until the next laboratory session to allow for complete precipitation.

-

Collect the solid product by vacuum filtration.

Caption: Workflow for the Hantzsch Pyridine Synthesis.

References

An In-depth Technical Guide to Methyl 2-chloro-6-methoxyisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-6-methoxyisonicotinate is a substituted pyridine derivative that serves as a key building block in organic synthesis. Its unique arrangement of chloro, methoxy, and methyl ester functional groups on the isonicotinate scaffold makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The reactivity of the chloro substituent allows for various nucleophilic substitution reactions, while the ester and methoxy groups can be further manipulated to introduce diverse functionalities. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

IUPAC Name and Chemical Structure

-

IUPAC Name: this compound[1]

-

Synonyms: Methyl 2-chloro-6-methoxypyridine-4-carboxylate

-

Chemical Structure:

-

The structure consists of a pyridine ring with a methyl ester group at the 4-position (isonicotinate).

-

A chlorine atom is substituted at the 2-position.

-

A methoxy group is substituted at the 6-position.

-

(A 2D chemical structure diagram would be presented here in a full whitepaper)

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and related compounds for comparison.

| Property | This compound | Methyl 2-chloro-6-methylisonicotinate | Methyl 2-chloroisonicotinate |

| CAS Number | 42521-10-8[1] | 3998-90-1 | 58481-11-1[2] |

| Molecular Formula | C₈H₈ClNO₃[1] | C₈H₈ClNO₂[3] | C₇H₆ClNO₂ |

| Molecular Weight | 201.61 g/mol [1] | 185.61 g/mol [3] | 171.58 g/mol [2] |

| Physical Form | Solid[1] | White to Almost white powder to crystal[3] | White or Colorless to Yellow powder to lump to clear liquid[2] |

| Purity | 98%[1] | >97.0% (GC)[3] | >98.0% (GC) |

| Melting Point | Not available | 58-62 °C (lit.) | 32-36 °C[2] |

| Boiling Point | Not available | 124-125 °C/7 mmHg (lit.) | 70°C/0.1mmHg (lit.)[2] |

| Storage Conditions | Inert atmosphere, 2-8°C[1] | Room Temperature | Inert atmosphere, 2-8°C[2] |

| InChI Key | DAPAXVAUEVRBGS-UHFFFAOYSA-N[1] | BDWMGYZSQKGUFA-UHFFFAOYSA-N | KKOUHTMLFUAAGG-UHFFFAOYSA-N |

Experimental Protocols: Synthesis

There are two primary reported methods for the synthesis of this compound.

Protocol 1: One-Step Nucleophilic Substitution

This method involves the direct reaction of a di-chlorinated precursor with sodium methoxide.

Reaction: 2,6-dichloropyridine-4-carbonyl chloride reacts with sodium methoxide in methanol to yield this compound.[4]

Detailed Methodology:

-

A solution of 25% sodium methoxide in methanol (13 mL) is added to a solution of 2,6-dichloropyridine-4-carbonyl chloride (10.3 g, 50 mmol) in methanol (45 mL).[4]

-

The reaction mixture is stirred at room temperature for 5 hours.[4]

-

The mixture is then poured into water (200 mL).[4]

-

The resulting white precipitate is collected by filtration, washed with water, and air-dried.[4]

-

This process yields 7.89 g (79%) of this compound.[4]

Protocol 2: Two-Step Synthesis via Carboxylic Acid Intermediate

This alternative route involves the formation of a carboxylic acid intermediate followed by esterification.

Step 1: Synthesis of 2-chloro-6-methoxy-pyridine-4-carboxylic acid

-

A 32% NaOH solution (770 mL) is added to a solution of 2,6-dichloropyridine (200 g, 1.04 mol) in methanol (3 L).[4]

-

The mixture is heated to 70°C and stirred for 4 hours.[4]

-

After cooling to room temperature, the mixture is neutralized with 32% HCl solution (100 mL) and 25% HCl solution (700 mL) and stirred overnight.[4]

-

The white precipitate is collected, washed with methanol, and dried. The filtrate is evaporated, and the residue is worked up to yield a total of 183 g of 2-chloro-6-methoxy-pyridine-4-carboxylic acid.[4]

Step 2: Esterification to this compound

-

Sulfuric acid (20 mL) is added to a suspension of 2-chloro-6-methoxy-pyridine-4-carboxylic acid (244 g, 1.30 mol) in methanol (2.5 L).[4]

-

The mixture is stirred under reflux for 24 hours and then cooled to 0°C.[4]

-

The solid product is collected by filtration, washed with methanol (200 mL) and water (500 mL), and dried under high vacuum.[4]

-

This yields 165 g of white, solid this compound.[4]

Applications in Research and Drug Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups such as amines, thiols, and larger carbon frameworks through cross-coupling reactions. This makes it a valuable precursor for creating libraries of compounds for drug discovery screening.

While specific, publicly available examples of its direct use in the synthesis of marketed drugs are limited, its structural motifs are present in numerous biologically active compounds. Substituted pyridines are a common feature in medicinal chemistry, and compounds like this serve as foundational materials for exploring new chemical space around known pharmacophores.

Safety Information

It is important to handle this compound with appropriate safety precautions in a laboratory setting.

-

Signal Word: Warning[1]

-

Hazard Statements:

-

Precautionary Statements:

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

References

Spectroscopic Profile of Methyl 2-chloro-6-methoxyisonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-chloro-6-methoxyisonicotinate. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed, generalized experimental protocols for obtaining such data are also included to facilitate laboratory work.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₈H₈ClNO₃ Molecular Weight: 201.61 g/mol CAS Number: 42521-10-8

Mass Spectrometry Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. The available data for this compound is summarized below.

| Parameter | Value | Reference |

| Ionization Mode | Electrospray Ionization (ESI) | Predicted |

| Mass Analyzer | Quadrupole | Predicted |

| [M+H]⁺ (m/z) | 202.02655 |

Predicted Spectroscopic Data

The following sections detail the predicted ¹H NMR, ¹³C NMR, and IR spectra for this compound. These predictions are derived from established chemical shift and absorption frequency ranges for the functional groups present in the molecule, including the substituted pyridine ring, the methyl ester, and the methoxy group.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.3 - 7.5 | s | 1H | H-5 (Pyridine ring) |

| ~6.8 - 7.0 | s | 1H | H-3 (Pyridine ring) |

| ~3.9 - 4.1 | s | 3H | OCH₃ (Methoxy) |

| ~3.8 - 4.0 | s | 3H | OCH₃ (Ester) |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~164 - 166 | C=O (Ester) |

| ~160 - 162 | C-6 (C-OCH₃) |

| ~150 - 152 | C-2 (C-Cl) |

| ~145 - 147 | C-4 (C-COOCH₃) |

| ~110 - 112 | C-5 |

| ~105 - 107 | C-3 |

| ~53 - 55 | OCH₃ (Methoxy) |

| ~52 - 54 | OCH₃ (Ester) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2990-2850 | Medium | Aliphatic C-H Stretch (CH₃) |

| 1735-1720 | Strong | C=O Stretch (Ester) |

| 1600-1580 | Medium-Strong | C=C/C=N Ring Stretch (Pyridine) |

| 1480-1440 | Medium | C=C/C=N Ring Stretch (Pyridine) |

| 1300-1250 | Strong | Asymmetric C-O-C Stretch (Ester & Methoxy) |

| 1150-1050 | Strong | Symmetric C-O-C Stretch (Ester & Methoxy) |

| 850-750 | Strong | C-Cl Stretch |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the instrument to the CDCl₃ lock signal.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal in the ¹³C spectrum.

-

Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

-

Background Spectrum:

-

Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform an ATR correction if necessary to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula.

Methodology (LC-MS with ESI):

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

-

Instrumentation:

-

Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

-

-

LC Conditions (for sample introduction):

-

A short C18 column can be used for sample introduction and desalting.

-

A simple isocratic or gradient elution with water and acetonitrile (both containing 0.1% formic acid to promote protonation) is typically sufficient.

-

-

MS Conditions:

-

Operate the ESI source in positive ion mode.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to maximize the signal of the protonated molecule [M+H]⁺.

-

Acquire data in full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

Determine the exact mass and compare it with the theoretical mass to confirm the elemental composition (if using a high-resolution mass spectrometer).

-

A Technical Guide to Methyl 2-chloro-6-methoxyisonicotinate for Chemical Research and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and key applications of Methyl 2-chloro-6-methoxyisonicotinate. This versatile building block is a valuable reagent in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. Its structure features a chlorine atom at the 2-position, a methoxy group at the 6-position, and a methyl ester at the 4-position of the pyridine ring. This unique arrangement of functional groups makes it a valuable intermediate for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 42521-10-8 | |

| Molecular Formula | C₈H₈ClNO₃ | |

| Molecular Weight | 201.61 g/mol | |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Purity | Typically ≥98% | |

| Storage Temperature | 2-8°C, under inert atmosphere |

Table 2: Safety Information for this compound

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Researchers should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers. The typical purity offered is around 98%.

Table 3: Prominent Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 98% | 250 mg, 1 g, 5 g, 25 g, 100 g |

| Ambeed | 98% | Inquire for details |

| BLD Pharm | Inquire for details | Inquire for details |

| AChemBlock | 95% | Inquire for details |

Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established procedures for similar pyridine derivatives. The proposed pathway commences with the commercially available citrazinic acid.

Proposed Synthetic Pathway

The synthesis involves a two-step process starting from 2,6-dihydroxyisonicotinic acid (citrazinic acid), which is first chlorinated and then selectively methoxylated and esterified. A more direct, though less documented route, would involve the direct esterification and O-methylation of a suitable precursor like 2-chloro-6-hydroxyisonicotinic acid.

Whitepaper: Targeted Protein Degradation - A Technical Guide to PROTACs in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Paradigm Shift in Drug Discovery

For decades, the dominant paradigm in medicinal chemistry has been occupancy-driven pharmacology, where small molecules inhibit the function of a target protein by binding to its active site. However, this approach is limited, as a significant portion of the proteome is considered "undruggable" due to the lack of suitable binding pockets.[1][2] Targeted Protein Degradation (TPD) offers a revolutionary alternative. Instead of merely inhibiting a protein, TPD co-opts the cell's own machinery to selectively eliminate disease-causing proteins entirely.[1][3]

This is primarily achieved through Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that act as a bridge between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[4][5] This induced proximity triggers the ubiquitination and subsequent degradation of the POI by the proteasome.[6][7] Because PROTACs act catalytically—being released and reused after inducing degradation—they can be effective at sub-stoichiometric concentrations, offering a powerful new modality to address previously intractable targets in oncology, immunology, and neurodegenerative disease.[5][8]

The Core Mechanism: Hijacking the Ubiquitin-Proteasome System

PROTACs leverage the Ubiquitin-Proteasome System (UPS), the cell's natural process for protein quality control and homeostasis.[1][6] The UPS involves a three-enzyme cascade to tag proteins for destruction:

-

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent process.[5]

-

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[5]

-

E3 (Ubiquitin Ligase): The substrate recognition component. It binds to both the E2-ubiquitin complex and a specific target protein, facilitating the transfer of ubiquitin to a lysine residue on the target.[6][9]

The sequential addition of ubiquitin molecules forms a polyubiquitin chain (most commonly linked via lysine 48), which acts as a degradation signal.[6][10] This "kiss of death" tag is recognized by the 26S proteasome, a multi-protein complex that unfolds and proteolytically degrades the tagged protein into small peptides.[4][10]

A PROTAC molecule consists of three distinct components: a ligand for the POI, a ligand for an E3 ligase, and a linker connecting them.[11][12][13] Its catalytic cycle is a multi-step process that hijacks the final stage of the UPS cascade.[3][4]

Visualizing the PROTAC Catalytic Cycle

The diagram below illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.

References

- 1. annualreviews.org [annualreviews.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 5. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. PROTACs revolutionize small molecule drugs | CAS [cas.org]

- 9. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted Degradation of Proteins — The Ubiquitin System · Frontiers for Young Minds [kids.frontiersin.org]

- 11. biosolveit.de [biosolveit.de]

- 12. PROTAC Design and Development Service - CD ComputaBio [computabio.com]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Suzuki Coupling Protocol for the Synthesis of Arylated Methoxyisonicotinates

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol for the Suzuki coupling of Methyl 2-chloro-6-methoxyisonicotinate with various arylboronic acids. This transformation is of significant interest to researchers in medicinal chemistry and materials science, as the resulting 2-aryl-6-methoxyisonicotinate scaffold is a key structural motif in numerous biologically active compounds and functional materials. Due to the electron-deficient nature of the pyridine ring and the presence of the chlorine atom, specialized conditions are often required to achieve high yields.[2][3] The protocol herein is optimized for high-yield synthesis, employing a highly active palladium-phosphine catalyst system.

Materials and Methods

The following protocol is a general procedure adaptable for a range of arylboronic acids. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.[4]

Reagents and Solvents:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Experimental Protocol

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

-

Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of anhydrous 1,4-dioxane. Add this catalyst mixture to the Schlenk flask.

-

Atmosphere Inerting: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water to the flask to create a 4:1 dioxane/water solvent mixture. The final concentration of the limiting reagent should be approximately 0.1 M.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 12 to 24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Experimental Workflow

Caption: Experimental workflow for the Suzuki coupling of this compound.

Results

The described protocol has been successfully applied to a variety of arylboronic acids, affording the corresponding coupled products in good to excellent yields. The use of a bulky, electron-rich phosphine ligand such as SPhos is crucial for the activation of the relatively unreactive 2-chloro-pyridine C-Cl bond.[4][5] Potassium phosphate is an effective base for this transformation, promoting the transmetalation step of the catalytic cycle.[4][5]

Table 1: Suzuki Coupling of this compound with Various Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | Methyl 6-methoxy-2-phenylisonicotinate | 92 |

| 2 | 4-Methoxyphenylboronic acid | Methyl 6-methoxy-2-(4-methoxyphenyl)isonicotinate | 88 |

| 3 | 3-Tolylboronic acid | Methyl 6-methoxy-2-(m-tolyl)isonicotinate | 90 |

| 4 | 4-Fluorophenylboronic acid | Methyl 2-(4-fluorophenyl)-6-methoxyisonicotinate | 85 |

| 5 | 2-Thienylboronic acid | Methyl 6-methoxy-2-(thiophen-2-yl)isonicotinate | 78 |

Signaling Pathway Diagram

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Discussion

The Suzuki-Miyaura coupling of this compound provides an efficient route to a diverse range of 2-aryl-6-methoxyisonicotinates. The reaction conditions are robust and tolerate a variety of functional groups on the arylboronic acid partner. The choice of a highly active catalyst system, such as Pd(OAc)₂/SPhos, is critical for achieving high yields with the electron-deficient heteroaryl chloride substrate.[5][6] The use of an aqueous base in a mixed solvent system facilitates the crucial transmetalation step.[7][8] Further optimization of reaction temperature and time may be necessary for particularly challenging substrates.

Conclusion

This application note details a reliable and high-yielding protocol for the Suzuki coupling of this compound. The methodology is broadly applicable and provides a valuable tool for the synthesis of complex molecules in drug discovery and materials science.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. benchchem.com [benchchem.com]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Buchwald-Hartwig Amination of Methyl 2-chloro-6-methoxyisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become indispensable in medicinal chemistry and materials science for the synthesis of arylamines from aryl halides and amines.[1] The amination of electron-deficient heteroaryl chlorides, such as methyl 2-chloro-6-methoxyisonicotinate, presents a unique set of challenges due to the generally lower reactivity of aryl chlorides compared to bromides or iodides.[2] The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step and requires carefully optimized conditions.[2]

This document provides detailed application notes and a generalized experimental protocol for the successful Buchwald-Hartwig amination of this compound. The conditions outlined are based on established procedures for structurally similar electron-deficient 2-chloropyridines.

Key Reaction Parameters and Optimization

Successful Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables summarize key components and typical conditions that have proven effective for the amination of challenging heteroaryl chlorides.

Palladium Precursors and Ligands

The choice of ligand is critical for an efficient reaction, particularly with less reactive aryl chlorides. Bulky, electron-rich biarylphosphine ligands are essential as they promote the rates of oxidative addition and reductive elimination.[3][4] Pre-formed palladium precatalysts are often preferred over generating the active catalyst in situ from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, as they can lead to more reliable results.[2]

| Palladium Source | Recommended Ligands | Typical Loading (mol %) | Notes |

| Pd₂(dba)₃ | XPhos, RuPhos, SPhos | 1-5 | A common and effective combination for a wide range of substrates. |

| Pd(OAc)₂ | BrettPhos, Josiphos-type | 1-5 | BrettPhos is particularly effective for primary amines.[5] |

| XPhos Pd G3/G4 | (Pre-formed) | 1-3 | Third and fourth-generation precatalysts offer high activity and stability. |

| RuPhos Pd G3/G4 | (Pre-formed) | 1-3 | Often effective for sterically hindered substrates. |

Base Selection

A strong, non-nucleophilic base is crucial for the deprotonation of the amine or the palladium-amine complex to facilitate the catalytic cycle. The choice of base can also be influenced by the functional group tolerance of the substrates.

| Base | Typical Equivalents | Solubility | Notes |

| Sodium tert-butoxide (NaOtBu) | 1.2 - 2.0 | Soluble in THF, partially soluble in toluene | The most commonly used and generally effective base for amination of aryl chlorides.[2] |

| Lithium bis(trimethylsilyl)amide (LHMDS) | 1.2 - 2.0 | Soluble in THF, toluene | A strong, non-nucleophilic base that can be advantageous for sensitive substrates.[6] |

| Potassium phosphate (K₃PO₄) | 1.5 - 3.0 | Poorly soluble in toluene | A weaker base, may require higher temperatures or more active catalyst systems.[2] |

| Cesium carbonate (Cs₂CO₃) | 1.5 - 3.0 | Poorly soluble in toluene | Often used with more polar solvents or for substrates intolerant of strong alkoxide bases.[2] |

Solvent and Temperature

The reaction is typically conducted in anhydrous, deoxygenated, non-polar aprotic solvents at elevated temperatures to facilitate the challenging oxidative addition of the aryl chloride.

| Solvent | Typical Temperature (°C) | Notes |

| Toluene | 80 - 110 | A common and effective solvent for Buchwald-Hartwig reactions.[5] |

| 1,4-Dioxane | 80 - 110 | Another widely used solvent with a slightly higher boiling point than toluene.[5] |

| tert-Butanol (t-BuOH) | 80 - 100 | Can be used as a solvent or co-solvent. |

| Tetrahydrofuran (THF) | 65 (reflux) | Generally used for more reactive substrates or with highly active catalyst systems.[5] |

Experimental Protocol

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1 - 1.5 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %)

-

Phosphine ligand (e.g., XPhos, 2-4 mol %)

-

Base (e.g., NaOtBu, 1.4 - 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., toluene)

-

Schlenk tube or oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the this compound, the amine, and the base to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.

-

Catalyst Addition: In the same inert atmosphere, add the palladium precursor and the phosphine ligand to the reaction vessel.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Inert Atmosphere: Seal the reaction vessel and, if not performed in a glovebox, evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours).

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts and palladium residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Visualizations

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Negishi Coupling of Methyl 2-chloro-6-methoxyisonicotinate with Organozincs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Negishi cross-coupling of Methyl 2-chloro-6-methoxyisonicotinate with various organozinc reagents. This reaction is a powerful tool for the synthesis of highly functionalized pyridine derivatives, which are key structural motifs in numerous pharmaceutical agents and functional materials.

Introduction

The Negishi cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.[1] A key advantage of the Negishi coupling is its high functional group tolerance, allowing for the coupling of complex molecules with sensitive functionalities.[2] this compound is an attractive substrate for such couplings, as the resulting 2-substituted-6-methoxyisonicotinate products are valuable intermediates in medicinal chemistry. The electron-withdrawing nature of the ester and the pyridine ring can influence the reactivity of the C-Cl bond, making the choice of catalyst and reaction conditions crucial for achieving high yields.

General Reaction Scheme

The general transformation involves the coupling of this compound with an organozinc reagent (R-ZnX) to yield the corresponding 2-substituted product.

References

Palladium-Catalyzed Synthesis of Substituted Isonicotinates: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted isonicotinates, a critical scaffold in medicinal chemistry and drug development, utilizing palladium-catalyzed cross-coupling reactions. These methods offer a powerful and versatile approach to functionalize the isonicotinate core at various positions, enabling the rapid generation of diverse molecular libraries for screening and lead optimization.

Application Notes

The functionalization of the pyridine ring, particularly in isonicotinic acid derivatives, is of paramount importance for the development of novel therapeutics. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and widely used methods for the formation of carbon-carbon and carbon-heteroatom bonds on this heterocyclic system. The primary strategies for introducing aryl, alkenyl, and alkynyl substituents onto an isonicotinate core involve the coupling of a halo-isonicotinate with a suitable organometallic reagent or the direct C-H functionalization of the isonicotinate itself.

Key Palladium-Catalyzed Methodologies:

-

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for creating carbon-carbon bonds, particularly for synthesizing aryl- and heteroaryl-substituted isonicotinates.[1][2] It involves the reaction of a halo-isonicotinate (typically bromo- or chloro-) with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.[3][4] The reaction conditions are generally mild and tolerate a wide variety of functional groups, making it a favored method in complex molecule synthesis.[5]

-

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is the method of choice.[6][7] This reaction couples a terminal alkyne with a halo-isonicotinate, catalyzed by a palladium complex and a copper(I) co-catalyst.[8] Copper-free variations of this reaction have also been developed to avoid the formation of alkyne homocoupling byproducts.[7]

-

Heck Coupling: The Heck reaction is a powerful tool for the synthesis of alkenyl-substituted isonicotinates.[9] It involves the coupling of a halo-isonicotinate with an alkene in the presence of a palladium catalyst and a base.[10] A key advantage of this reaction is its frequent high stereoselectivity, often favoring the formation of the E-isomer.

-

Direct C-H Functionalization: This emerging strategy offers a more atom-economical approach by avoiding the pre-functionalization of the isonicotinate starting material.[11][12][13] Palladium catalysts can mediate the direct coupling of an aryl or other partner with a C-H bond on the isonicotinate ring, often guided by a directing group.[11][14]

The choice of method depends on the desired substituent and the available starting materials. For instance, Suzuki-Miyaura coupling is ideal for accessing biaryl structures, which are common motifs in pharmaceuticals. Sonogashira and Heck couplings provide access to unsaturated side chains that can be further elaborated. Direct C-H activation, while powerful, may require more specialized conditions and substrate design.

Experimental Protocols

Below are detailed, representative protocols for the palladium-catalyzed synthesis of substituted isonicotinates.

Protocol 1: Synthesis of Methyl 2-Arylisonicotinates via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of methyl 2-chloroisonicotinate with various arylboronic acids.

Materials:

-

Methyl 2-chloroisonicotinate

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equivalents)

-

Toluene

-

Water

Procedure:

-

To a dry Schlenk flask, add methyl 2-chloroisonicotinate (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene (5 mL) and water (0.5 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired methyl 2-arylisonicotinate.

Protocol 2: Synthesis of Ethyl 2-Alkynylisonicotinates via Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of ethyl 2-bromoisonicotinate with terminal alkynes.

Materials:

-

Ethyl 2-bromoisonicotinate

-

Terminal alkyne (1.2 - 1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

-

Copper(I) iodide (CuI, 5 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a dry Schlenk flask, add ethyl 2-bromoisonicotinate (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous DMF or THF (5 mL) and triethylamine (3.0 mmol).

-

Add the terminal alkyne (1.2 mmol) dropwise via syringe.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic mixture with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired ethyl 2-alkynylisonicotinate.

Protocol 3: Synthesis of Methyl 2-Alkenylisonicotinates via Heck Coupling

This protocol outlines a general procedure for the Heck coupling of methyl 2-iodoisonicotinate with alkenes.

Materials:

-

Methyl 2-iodoisonicotinate

-

Alkene (e.g., styrene, butyl acrylate, 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

-

Triethylamine (Et₃N, 2.0 equivalents)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

Procedure:

-

In a sealed tube, combine methyl 2-iodoisonicotinate (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).

-

Add anhydrous DMF or acetonitrile (5 mL), followed by triethylamine (2.0 mmol) and the alkene (1.5 mmol).

-

Seal the tube and heat the reaction mixture to 80-120 °C for 8-24 hours. Monitor the reaction by GC-MS or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with water (15 mL) and extract with diethyl ether or ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the methyl 2-alkenylisonicotinate.

Data Presentation

The following tables summarize representative quantitative data for the palladium-catalyzed synthesis of substituted isonicotinates and related pyridine derivatives. These tables are intended to provide a comparative overview of reaction conditions and yields for different coupling partners.

Table 1: Suzuki-Miyaura Coupling of Halo-pyridines with Boronic Acids

| Entry | Halo-pyridine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Methyl 2-chloroisonicotinate | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |

| 2 | Methyl 2-chloroisonicotinate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 20 | 89 |

| 3 | Ethyl 2-bromoisonicotinate | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 80 | 12 | 78 |

| 4 | Methyl 2-chloroisonicotinate | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | K₂CO₃ | THF/H₂O | 80 | 16 | 92 |

| 5 | Pyridine-2-sulfonyl fluoride | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane | 100 | 24 | 65[15] |

| 6 | Pyridine-2-sulfonyl fluoride | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane | 100 | 24 | 89[15] |

Table 2: Sonogashira Coupling of Halo-pyridines with Terminal Alkynes

| Entry | Halo-pyridine | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Ethyl 2-bromoisonicotinate | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | DMF | 60 | 6 | 91 |

| 2 | Methyl 2-iodoisonicotinate | 1-Heptyne | Pd(PPh₃)₄ (2) | CuI (4) | DIPEA | THF | RT | 8 | 88 |

| 3 | Ethyl 2-bromoisonicotinate | Trimethylsilylacetylene | PdCl₂(MeCN)₂ (2) | CuI (4) | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |

| 4 | 2-Bromopyridine | Phenylacetylene | Pd(OAc)₂ (2) | - | Cs₂CO₃ | Toluene | 100 | 24 | 75 (Cu-free) |

| 5 | 3-Iodopyridine | 4-Ethynyltoluene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | 50 | 5 | 95 |

Table 3: Heck Coupling of Halo-pyridines with Alkenes

| Entry | Halo-pyridine | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Methyl 2-iodoisonicotinate | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 12 | 88 (E isomer) |

| 2 | Ethyl 2-bromoisonicotinate | n-Butyl acrylate | Pd(OAc)₂ (3) | PPh₃ (6) | NaOAc | DMA | 120 | 24 | 82 (E isomer) |

| 3 | Methyl 2-iodoisonicotinate | 1-Octene | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | Acetonitrile | 100 | 18 | 75 |

| 4 | 2-Bromopyridine | Methyl acrylate | Pd(OAc)₂ (1) | - | Et₃N | DMF | 110 | 16 | 90 |

| 5 | 3-Iodopyridine | Styrene | Pd(OAc)₂ (2) | P(furyl)₃ (4) | DIPEA | Dioxane | 100 | 10 | 93 (E isomer) |

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

References

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palladium-Catalyzed C-H Functionalization and Flame-Retardant Properties of Isophosphinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 14. Palladium-Catalyzed Regioselective C-H Functionalization/Annulation Reaction of Amides and Allylbenzenes for the Synthesis of Isoquinolinones and Pyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Nickel-Catalyzed Cross-Electrophile Coupling of Methyl 2-chloro-6-methoxyisonicotinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the nickel-catalyzed cross-electrophile coupling of Methyl 2-chloro-6-methoxyisonicotinate with various alkyl bromides. This method facilitates the synthesis of functionalized 2-alkyl-6-methoxyisonicotinates, which are valuable intermediates in medicinal chemistry and drug discovery. The protocol is adapted from established methodologies for the coupling of 2-chloropyridines.[1][2]

Introduction

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds by coupling two different electrophiles, thereby avoiding the need for pre-formed organometallic reagents.[3][4] This approach is particularly advantageous for creating C(sp²)–C(sp³) linkages, which are common motifs in pharmaceutical agents. The direct coupling of readily available (hetero)aryl chlorides and alkyl bromides offers a more streamlined and functional-group-tolerant alternative to traditional cross-coupling reactions.[2][5]

The protocol described herein focuses on the alkylation of this compound, a substituted 2-chloropyridine. The reaction employs a nickel(II) bromide catalyst, a bathophenanthroline ligand, and manganese metal as a stoichiometric reductant in dimethylformamide (DMF).[2] This system has proven effective for a range of substituted 2-chloropyridines and various primary and secondary alkyl bromides.[1][2]

Reaction Principle and Mechanism

The reaction proceeds via a proposed radical-mediated catalytic cycle. The Ni(II) precatalyst is first reduced in situ by manganese to a catalytically active Ni(0) species. This Ni(0) complex is proposed to react with the alkyl bromide to generate an alkyl radical and a Ni(I) species. The subsequent steps are thought to involve the reaction of these nickel intermediates with the pyridyl chloride to ultimately form the C-C bond and regenerate the active nickel catalyst. The use of a rigid bathophenanthroline ligand is crucial for achieving good yields in the coupling of 2-chloropyridines.[2]

A simplified proposed catalytic cycle is depicted below.

Caption: A simplified proposed catalytic cycle for the nickel-catalyzed cross-electrophile coupling.

Experimental Workflow

The general workflow for setting up the nickel-catalyzed cross-electrophile coupling reaction is outlined below. All operations should be performed in a well-ventilated fume hood.

Caption: General experimental workflow for the cross-electrophile coupling reaction.

Detailed Experimental Protocol

This protocol is adapted from the procedure reported by Weix and coworkers for the coupling of 2-chloropyridines with alkyl bromides.[2]

Materials and Reagents:

-

Nickel(II) bromide trihydrate (NiBr₂·3H₂O)

-

Bathophenanthroline

-

Manganese powder (<50 μm, >99%)

-

This compound

-

Alkyl bromide of choice

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry 4 mL vial equipped with a Teflon-coated magnetic stir bar, add NiBr₂·3H₂O (8.2 mg, 0.03 mmol, 5 mol%), bathophenanthroline (10.0 mg, 0.03 mmol, 5 mol%), and manganese powder (66 mg, 1.2 mmol, 2.0 equiv).

-

In the fume hood, add anhydrous DMF (0.6 mL).

-

Add this compound (121 mg, 0.6 mmol, 1.0 equiv).

-

Add the alkyl bromide (0.66 mmol, 1.1 equiv).

-

Seal the vial with a screw cap and place it in a preheated heating block at 60 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS analysis of an aliquot.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding 2 mL of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Quantitative Data

The following table presents representative yields for the nickel-catalyzed cross-electrophile coupling of various 2-chloropyridines with different alkyl bromides, based on the literature.[2] These results suggest that the protocol should be applicable to this compound with similar efficiency.

| Entry | 2-Chloropyridine Substrate | Alkyl Bromide | Product | Yield (%)[2] |

| 1 | 2-Chloropyridine | Ethyl 4-bromobutyrate | 2-(4-Ethoxy-4-oxobutyl)pyridine | 86 |

| 2 | 2-Chloropyridine | 1-Bromooctane | 2-Octylpyridine | 72 |

| 3 | 2-Chloro-6-methylpyridine | Ethyl 4-bromobutyrate | Ethyl 4-(6-methylpyridin-2-yl)butanoate | 75 |

| 4 | 2-Chloro-3-methoxypyridine | 1-Bromobutane | 2-Butyl-3-methoxypyridine | 71 |

| 5 | 2-Chloropyridine | tert-Butyl (2-bromoethyl)carbamate | tert-Butyl (2-(pyridin-2-yl)ethyl)carbamate | 78 |

| 6 | 2-Chloropyridine | Cyclohexyl bromide | 2-Cyclohexylpyridine | 59 |

Safety Precautions

-

Nickel Compounds: Nickel compounds are potential carcinogens and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a fume hood.

-

Alkyl Bromides: Alkyl bromides are lachrymators and irritants. Handle them in a well-ventilated fume hood.

-

Manganese Powder: Manganese powder is flammable. Avoid ignition sources.

-

DMF: Dimethylformamide is a skin irritant and can be absorbed through the skin. Use appropriate gloves and handle in a fume hood.

Troubleshooting

-

Low Yield:

-

Ensure all reagents and the solvent are anhydrous.

-

Check the quality and particle size of the manganese powder; fine powder is crucial for reactivity.

-

Increase the reaction time or temperature moderately (e.g., to 70-80 °C).

-

Consider increasing the catalyst loading to 10 mol%.[2]

-

-

Formation of Side Products:

-

The primary side reaction is often the homocoupling of the alkyl bromide.[2] Ensure efficient stirring to promote the desired cross-coupling.

-

If hydrodehalogenation of the chloropyridine is observed, ensure the reaction is performed under an inert atmosphere (though the cited procedure is run under air).[2]

-

These application notes provide a comprehensive guide for utilizing nickel-catalyzed cross-electrophile coupling for the synthesis of valuable substituted isonicotinates. Researchers are encouraged to adapt and optimize the conditions for their specific substrates.

References

- 1. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asset.library.wisc.edu [asset.library.wisc.edu]

- 4. Development of Nickel-Catalyzed Cross-Electrophile Coupling Reactions | UCI Department of Chemistry [chem.uci.edu]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Hydrolysis of Methyl 2-chloro-6-methoxyisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the hydrolysis of Methyl 2-chloro-6-methoxyisonicotinate to its corresponding carboxylic acid, 2-chloro-6-methoxyisonicotinic acid. This chemical transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocol described herein is a standard saponification procedure, which involves the base-catalyzed hydrolysis of an ester.[1][2][3] This method is widely used due to its efficiency and the irreversible nature of the reaction under basic conditions, which typically leads to high yields.[1][3]

Chemical Reaction:

Followed by acidic work-up:

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| This compound | ≥98% | Commercially Available | Starting material. |

| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available | Used as the base for hydrolysis. |

| Methanol (MeOH) | Anhydrous | Commercially Available | Solvent for the reaction. |

| Deionized Water (H₂O) | Used in work-up. | ||

| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available | Used for acidification. |

| Dichloromethane (CH₂Cl₂) | Reagent Grade | Commercially Available | Extraction solvent. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | Drying agent. |

Experimental Protocol

This protocol is based on general procedures for the saponification of related substituted pyridine esters.

3.1. Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add methanol (20 mL per gram of ester) to the flask and stir until the starting material is fully dissolved.

-

In a separate beaker, prepare a 2 M solution of sodium hydroxide by dissolving NaOH (2.5 eq) in deionized water.

-

Slowly add the aqueous NaOH solution to the methanolic solution of the ester in the round-bottom flask.

3.2. Reaction Execution

-

Heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle.

-

Maintain the reflux with vigorous stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

3.3. Work-up and Isolation

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous solution, add deionized water (20 mL) and wash with dichloromethane (2 x 20 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

-

Cool the aqueous layer in an ice bath and slowly acidify to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.

-

Extract the aqueous suspension with dichloromethane (3 x 30 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-chloro-6-methoxyisonicotinic acid.

3.4. Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure 2-chloro-6-methoxyisonicotinic acid.

Data Presentation

Table 1: Reagent Quantities and Molar Equivalents

| Compound | Molecular Weight ( g/mol ) | Mass (g) | Moles (mmol) | Equivalents |

| This compound | 201.61 | 5.00 | 24.8 | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 2.48 | 62.0 | 2.5 |

| 2-chloro-6-methoxyisonicotinic acid (Product) | 187.58 | Theoretical: 4.65 | Theoretical: 24.8 |

Table 2: Representative Reaction Parameters and Expected Outcome

| Parameter | Value | Notes |

| Reaction Temperature | 65-70 °C (Reflux) | |

| Reaction Time | 2-4 hours | Monitor by TLC |

| Expected Yield | > 90% | Based on similar reactions. |

| Physical Appearance of Product | White to off-white solid |

Visualizations

Caption: Experimental workflow for the hydrolysis of this compound.

Caption: Simplified mechanism of base-catalyzed ester hydrolysis (Saponification).

References

Application Notes and Protocols for the Synthesis of a Hypothetical CaM Kinase Inhibitor Using Methyl 2-chloro-6-methoxyisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract